molecular formula C13H15N B1582401 6-tert-Butylquinoline CAS No. 68141-13-9

6-tert-Butylquinoline

Cat. No.: B1582401
CAS No.: 68141-13-9
M. Wt: 185.26 g/mol
InChI Key: JHAWWJQGHKGXHA-UHFFFAOYSA-N
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Description

6-tert-Butylquinoline: is an organic compound belonging to the quinoline family. It is characterized by the presence of a tert-butyl group at the 6th position of the quinoline ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-Butylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically requires the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. Another method involves the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 6-tert-Butylquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

Chemistry: 6-tert-Butylquinoline is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals targeting specific biological pathways.

Medicine: this compound derivatives are explored for their therapeutic potential in treating diseases such as cancer and bacterial infections. Their ability to interact with biological targets makes them valuable in drug discovery.

Industry: In the industrial sector, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 6-tert-Butylquinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its activity in various applications .

Comparison with Similar Compounds

    Quinoline: The parent compound of 6-tert-Butylquinoline, lacking the tert-butyl group.

    Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.

    2-tert-Butylquinoline: Another tert-butyl-substituted quinoline, but with the tert-butyl group at the 2nd position.

Uniqueness: this compound is unique due to the specific positioning of the tert-butyl group, which influences its chemical reactivity and physical properties. This unique structure imparts distinct characteristics that differentiate it from other quinoline derivatives .

Properties

IUPAC Name

6-tert-butylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-13(2,3)11-6-7-12-10(9-11)5-4-8-14-12/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAWWJQGHKGXHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9071187
Record name 6-tert-Butylquinoline
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Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68141-13-9
Record name 6-tert-Butylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68141-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 6-(1,1-dimethylethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 6-(1,1-dimethylethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-tert-Butylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-tert-butylquinoline
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Synthesis routes and methods

Procedure details

4-(1,1-Dimethylethyl)aniline (185 g.) is added dropwise, with stirring, to 500 ml. of 75% sulfuric acid, followed by 376 g. of sodium 3-nitrobenzenesulfonate in one portion, then 212 g. of glycerol over a 10 minute period. The mixture is stirred for 10 minutes, heated slowly to reflux temperature over a 2.5 hour period, then stirred and heated at reflux for 9 hours. The mixture is cooled, diluted with 400 ml. of ice water, basified with 855 ml. of 50% aqueous sodium hydroxide and warmed to 70° C. The supernatant solution is decanted and extracted with toluene. The toluene extract is in turn extracted with three 800 ml. portions of 2 N hydrochloric acid. The combined acid extract is basified with excess 50% aqueous sodium hydroxide and extracted with toluene. The toluene extract is evaporated at reduced pressure to give a residue of 6-(1,1-dimethylethyl)quinoline which is purified by distillation; b.p. 90°-94° C./ 0.18 mm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 6-tert-butylquinoline in porphyrazine synthesis?

A1: While the provided research paper [] focuses on the synthesis of metal complexes with tetra(6-tert-butyl-2,3-quinolino)porphyrazine and doesn't delve into specific applications, incorporating this compound as a building block for porphyrazines holds potential significance.

    Q2: Does the paper discuss the spectroscopic characterization of the synthesized compounds containing this compound?

    A2: The paper "Metal complexes of tetra(6-tert-butyl-2,3-quinolino)porphyrazine: I. Synthesis" [] primarily focuses on the synthetic procedures and does not provide detailed spectroscopic characterization data for the synthesized compounds containing this compound. Further investigation in subsequent research or related publications would be needed to obtain information on spectroscopic properties.

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